Phenol, 2-[[(3-bromophenyl)imino]methyl]-4-chloro-
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Overview
Description
2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol is an organic compound with the molecular formula C13H9BrClNO and a molecular weight of 310.57 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a bromophenyl group and a chlorophenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol typically involves the condensation reaction between 3-bromobenzaldehyde and 4-chlorophenol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and imines.
Scientific Research Applications
2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Biological Studies: Used to study enzyme inhibition and other biochemical pathways.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol: Similar structure but with the bromine atom in a different position.
2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
89046-30-0 |
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Molecular Formula |
C13H9BrClNO |
Molecular Weight |
310.57 g/mol |
IUPAC Name |
2-[(3-bromophenyl)iminomethyl]-4-chlorophenol |
InChI |
InChI=1S/C13H9BrClNO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-8,17H |
InChI Key |
IZQOWRMNVPVGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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